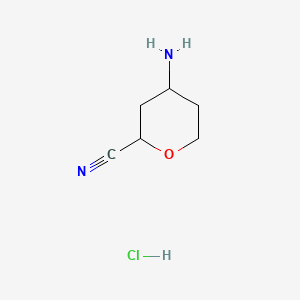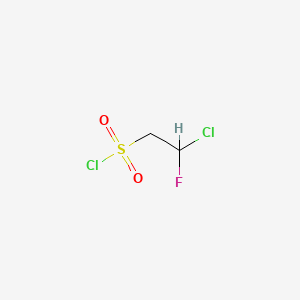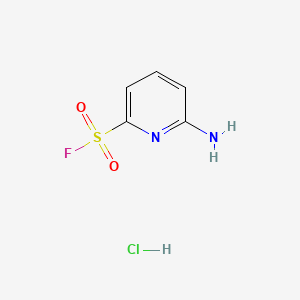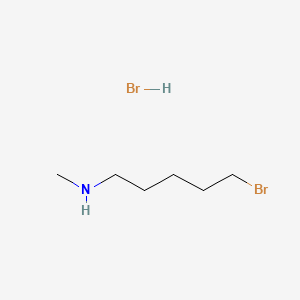
(5-bromopentyl)(methyl)amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-bromopentyl)(methyl)amine hydrobromide, also known as 5-Br-PMEA, is a synthetic compound that is commonly used in scientific research. 5-Br-PMEA is a chiral compound, meaning it has two different forms, each of which can produce different effects in lab experiments. The compound has been studied extensively for its potential applications in a variety of scientific fields, including biochemistry, physiology, and pharmacology.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (5-bromopentyl)(methyl)amine hydrobromide involves the reaction of 5-bromopentan-1-amine with methylamine in the presence of hydrobromic acid.
Starting Materials
5-bromopentan-1-amine, Methylamine, Hydrobromic acid
Reaction
To a solution of 5-bromopentan-1-amine in anhydrous tetrahydrofuran, add methylamine dropwise under stirring., Cool the reaction mixture to 0°C and add hydrobromic acid dropwise., Stir the reaction mixture at room temperature for 2 hours., Concentrate the reaction mixture under reduced pressure and dissolve the residue in water., Extract the aqueous layer with ethyl acetate and dry the organic layer over anhydrous sodium sulfate., Concentrate the organic layer under reduced pressure to obtain (5-bromopentyl)(methyl)amine hydrobromide as a white solid.
Scientific Research Applications
(5-bromopentyl)(methyl)amine hydrobromide has been studied extensively for its potential applications in a variety of scientific fields. In biochemistry, the compound has been used to study the effects of chirality on enzymatic activity. In physiology, (5-bromopentyl)(methyl)amine hydrobromide has been used to study the effects of chirality on the pharmacological properties of drugs. In pharmacology, the compound has been used to study the effects of chirality on drug metabolism and bioavailability.
Mechanism Of Action
The mechanism of action of (5-bromopentyl)(methyl)amine hydrobromide is still not fully understood. However, it is believed that the compound binds to certain receptors in the body, which triggers a cascade of biochemical reactions. These reactions can lead to various physiological effects, depending on the receptor to which the compound binds.
Biochemical And Physiological Effects
The biochemical and physiological effects of (5-bromopentyl)(methyl)amine hydrobromide are still being studied. However, it has been found to have a variety of effects on the body, including increased heart rate, increased blood pressure, increased respiration rate, increased alertness, and increased motor activity. In addition, the compound has been found to have an anxiolytic effect, meaning it can reduce anxiety.
Advantages And Limitations For Lab Experiments
(5-bromopentyl)(methyl)amine hydrobromide has several advantages for use in lab experiments. First, the compound is relatively easy to synthesize and is readily available. Second, the compound is highly soluble in organic solvents, making it easy to work with. Finally, the compound has a wide range of potential applications, making it useful for a variety of experiments.
However, the compound also has some limitations. First, the compound is not very stable and can easily degrade in certain conditions. Second, the compound has a relatively short shelf life and must be used within a few months of synthesis. Finally, the compound is not very soluble in water, making it difficult to use in some experiments.
Future Directions
There are many potential future directions for (5-bromopentyl)(methyl)amine hydrobromide research. First, the compound could be used to study the effects of chirality on other biological processes, such as DNA replication and gene expression. Second, the compound could be used to study the effects of chirality on drug metabolism and bioavailability. Third, the compound could be used to study the effects of chirality on the pharmacological properties of drugs. Fourth, the compound could be used to study the effects of chirality on enzyme activity. Finally, the compound could be used to study the effects of chirality on the body's response to drugs.
properties
IUPAC Name |
5-bromo-N-methylpentan-1-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BrN.BrH/c1-8-6-4-2-3-5-7;/h8H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWQQTQORYVQNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCCBr.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Br2N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.00 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopentyl)(methyl)amine hydrobromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane](/img/structure/B6610359.png)

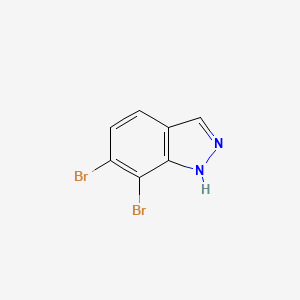



![(2-{6-methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride](/img/structure/B6610398.png)
sulfamoyl}benzene-1-sulfonyl fluoride](/img/structure/B6610405.png)
![[3-(aminomethyl)phenyl]phosphonic acid hydrobromide](/img/structure/B6610423.png)
